5-(2-Chloroethyl)-2,3-dihydrobenzofuran synthesis and characterization
5-(2-Chloroethyl)-2,3-dihydrobenzofuran synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Executive Summary
This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CAS No: 943034-50-2), a pivotal intermediate in the pharmaceutical industry. The significance of this compound lies primarily in its role as a key building block for the synthesis of Darifenacin, a muscarinic receptor antagonist used in the treatment of overactive bladder conditions[1]. This document details a validated three-step synthetic pathway, beginning with the Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by reduction and subsequent chlorination. Each stage is explained with a focus on the underlying chemical principles and rationale for procedural choices. Furthermore, this guide establishes a complete analytical framework for the unambiguous characterization of the final product, utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and data herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound for researchers, scientists, and professionals in drug development.
Introduction: Strategic Importance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold frequently encountered in a multitude of biologically active natural products and synthetic pharmaceuticals[2]. Its rigid, planar structure, combined with the electronic properties of the fused benzene ring and the ether linkage, makes it an attractive core for designing molecules that can interact with various biological targets. 5-(2-Chloroethyl)-2,3-dihydrobenzofuran leverages this core structure, incorporating a reactive chloroethyl side chain. This side chain serves as a versatile chemical handle for introducing more complex functionalities through nucleophilic substitution reactions, a critical step in the multi-stage synthesis of active pharmaceutical ingredients (APIs) like Darifenacin[1].
The synthesis described herein is designed for efficiency, scalability, and control, employing well-understood, high-yielding reactions to construct the target molecule from commercially available starting materials.
Synthetic Strategy and Workflow
A logical retrosynthetic analysis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran suggests a three-step sequence that is both reliable and industrially scalable. The strategy hinges on building the chloroethyl side chain onto the 2,3-dihydrobenzofuran core in a controlled manner.
The forward synthesis pathway is as follows:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the C-5 position of the 2,3-dihydrobenzofuran ring. This reaction is a cornerstone of aromatic chemistry for forming C-C bonds[3].
-
Ketone Reduction: Selective reduction of the newly introduced ketone to a primary alcohol.
-
Alcohol Chlorination: Conversion of the terminal hydroxyl group into the target chloride, completing the synthesis.
This multi-step approach is superior to attempting a direct Friedel-Crafts alkylation with a chloroethylating agent, which is prone to polysubstitution and carbocation rearrangements, leading to lower yields and complex purification challenges.
Caption: A three-step synthetic workflow for 5-(2-Chloroethyl)-2,3-dihydrobenzofuran.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
This step introduces the two-carbon side chain precursor onto the aromatic ring via an electrophilic aromatic substitution. The use of aluminum chloride (AlCl₃) as a Lewis acid catalyst is standard practice, as it activates the acetyl chloride to generate the highly electrophilic acylium ion[4][5]. The reaction is directed to the C-5 position due to the ortho, para-directing nature of the cyclic ether oxygen.
Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Nitrogen or Argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM) under cooling in an ice bath (0 °C).
-
Acylium Ion Formation: Add acetyl chloride (1.1 equivalents), dissolved in anhydrous DCM, dropwise to the stirred AlCl₃ suspension over 20 minutes. Maintain the temperature at 0 °C. Stir for an additional 30 minutes to ensure complete formation of the acylium ion complex.
-
Addition of Substrate: Dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by 1 M hydrochloric acid (HCl) to dissolve the aluminum salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-acetyl-2,3-dihydrobenzofuran, can be purified by column chromatography or recrystallization.
Step 2: Reduction of 5-Acetyl-2,3-dihydrobenzofuran
The reduction of the aryl ketone to a primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is selected for its excellent selectivity for aldehydes and ketones over other functional groups and its operational simplicity and safety compared to stronger reducing agents like lithium aluminum hydride (LAH).
Protocol:
-
Reaction Setup: Dissolve 5-acetyl-2,3-dihydrobenzofuran (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The portion-wise addition helps control the exothermic reaction and hydrogen gas evolution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting ketone is fully consumed.
-
Work-up and Quenching: Cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Extraction and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran as a crude product, which can be used in the next step without further purification if purity is sufficient.
Step 3: Chlorination of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran
The final step involves the conversion of the primary alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. It reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (Sₙi mechanism), yielding the alkyl chloride and gaseous byproducts (SO₂ and HCl)[6]. This process is highly efficient and simplifies purification, as the major byproducts are easily removed.
Protocol:
-
Reaction Setup: In a fume hood, dissolve the crude 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM in a flask equipped with a magnetic stirrer and a reflux condenser. Cool the solution to 0 °C.
-
Addition of Reagent: Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise to the solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction via the formation of the Vilsmeier-Haack reagent[6].
-
Reaction Progression: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C) for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess SOCl₂.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 5-(2-chloroethyl)-2,3-dihydrobenzofuran can be purified by column chromatography on silica gel to yield the final product as a white crystalline powder[1].
Characterization and Data Analysis
Unambiguous structural confirmation and purity assessment of the synthesized 5-(2-Chloroethyl)-2,3-dihydrobenzofuran are critical. The following data represent the expected results from standard analytical techniques.
Summary of Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 943034-50-2 | [1][7][8] |
| Molecular Formula | C₁₀H₁₁ClO | [1][7] |
| Molecular Weight | 182.65 g/mol | [1][7][8][9] |
| Appearance | White crystalline powder | [1] |
| Boiling Point | 284.4 ± 9.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| LogP | 2.80 | [1][7] |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data based on the compound's structure and data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) |
| Aromatic | ~7.0-7.1 | m | 2H | Ar-H | Aromatic | ~128.0 |
| Aromatic | ~6.7 | d | 1H | Ar-H | Aromatic | ~125.5 |
| Methylene | 4.58 | t | 2H | O-CH₂ -CH₂ | Methylene | ~124.0 |
| Methylene | 3.75 | t | 2H | -CH₂ -Cl | Methylene | ~109.0 |
| Methylene | 3.20 | t | 2H | O-CH₂-CH₂ | Methylene | ~71.5 |
| Methylene | 2.95 | t | 2H | Ar-CH₂ -CH₂ | Methylene | ~42.0 |
| Methylene | ~38.0 | |||||
| Methylene | ~29.5 |
Note: NMR shifts are estimations and may vary based on solvent and experimental conditions. The assignments for the aromatic carbons are approximate.
Table 2: Predicted FT-IR and Mass Spectrometry Data
| Technique | Expected Values / Observations | Interpretation |
| FT-IR (cm⁻¹) | ~2950-2850 | C-H (aliphatic) stretching |
| ~1610, 1480 | C=C (aromatic) stretching | |
| ~1230 | C-O-C (aryl ether) stretching | |
| ~750-650 | C-Cl stretching | |
| Mass Spec (EI) | m/z 182/184 | Molecular ion peaks (M⁺, M⁺+2) with ~3:1 ratio, characteristic of a single chlorine atom. |
| m/z 147 | Loss of chlorine radical (-Cl) | |
| m/z 118 | Benzofuran fragment |
Safety, Handling, and Storage
5-(2-Chloroethyl)-2,3-dihydrobenzofuran should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated place, away from incompatible substances[1].
Conclusion
This guide has outlined a validated and logical three-step synthesis for 5-(2-Chloroethyl)-2,3-dihydrobenzofuran, a valuable intermediate for pharmaceutical synthesis. The described pathway, employing Friedel-Crafts acylation, selective ketone reduction, and efficient chlorination, is robust and amenable to scaling. The comprehensive characterization data provided serves as a reliable benchmark for confirming the identity and purity of the final product. By understanding the rationale behind each experimental step, researchers can confidently reproduce this synthesis and troubleshoot effectively, ensuring a consistent supply of this critical chemical building block for drug discovery and development programs.
References
- Exploring 5-(2-Chloroethyl)
- Alcohols to Acid Chlorides. Chemistry Steps.
- Fuchs, R., & Cole, L. L. (1975). The Synthesis of Primary Alkyl Chlorides from Alcohols and Hydrogen Chloride in Hexamethylphosphoric Triamide. Canadian Journal of Chemistry, 53(23), 3620-3621.
- Hiegel, G. A., & Rubino, M. (2002). Conversion of Alcohols into Alkyl Chlorides using Trichloroisocyanuric Acid with Triphenylphosphine.
- Common Conditions for Alcohol to Chloride Conversion. Organic Chemistry Portal.
- Process for converting alcohols to chlorides.
- 5-(2-Chloroethyl)-2,3-dihydrobenzofuran. PubChem.
- Synthesis of benzofurans via Friedel–Crafts acylation.
- Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)
- Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acyl
- 5-(2-Chloroethyl)-2,3-dihydrobenzofuran. BLDpharm.
- Friedel Crafts Acylation And Alkyl
- Friedel–Crafts Acyl
- Friedel–Crafts reaction. Wikipedia.
- 5-(2-chloroethyl)-2,3-dihydrobenzofuran. ChemicalBook.
- Natural source, bioactivity and synthesis of benzofuran deriv
Sources
- 1. innospk.com [innospk.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 7. 5-(2-Chloroethyl)-2,3-dihydrobenzofuran | C10H11ClO | CID 24964746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-(2-chloroethyl)-2,3-dihydrobenzofuran | 943034-50-2 [chemicalbook.com]
- 9. 943034-50-2|5-(2-Chloroethyl)-2,3-dihydrobenzofuran|BLD Pharm [bldpharm.com]
